3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride
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Description
The compound “3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride” is a chemical compound with a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The compound has the IUPAC name 1-(3-isopropylisoxazol-4-yl)-N-methylmethanamine . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 154.21 . The InChI code is 1S/C8H14N2O/c1-6(2)8-7(4-9-3)5-11-10-8/h5-6,9H,4H2,1-3H3 .Scientific Research Applications
- Compounds with 1,2,4-triazole derivatives have shown promising results as anticancer agents . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 .
- The methods of application typically involve in vitro testing using MTT assay .
- Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
- Triazole compounds, which are similar to oxazole, have broad biological activities, such as antimicrobial .
- The methods of application typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against the tested strains .
- Compounds containing a triazole are known to exhibit anti-inflammatory activities .
- The methods of application typically involve in vivo testing in animal models of inflammation .
- The outcomes often include the reduction in inflammation markers or symptoms in the treated animals .
- Triazole compounds have also been used as antiviral agents .
- The methods of application typically involve in vitro testing against various viral strains .
- The outcomes often include the reduction in viral replication or infectivity .
- Triazole compounds have been used as analgesic agents .
- The methods of application typically involve in vivo testing in animal models of pain .
- The outcomes often include the reduction in pain responses in the treated animals .
Anticancer Agents
Antimicrobial Agents
Anti-inflammatory Agents
Antiviral Agents
Analgesic Agents
Anticonvulsant Agents
- Oxazolines can be synthesized from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
- The methods of application typically involve chemical reactions under controlled conditions .
- The outcomes often include the successful synthesis of the desired oxazole compounds .
- Oxazole derivatives have been used as antidiabetic agents .
- The methods of application typically involve in vivo testing in animal models of diabetes .
- The outcomes often include the reduction in blood glucose levels in the treated animals .
- Oxazole derivatives have been used as antiobesity agents .
- The methods of application typically involve in vivo testing in animal models of obesity .
- The outcomes often include the reduction in body weight in the treated animals .
- Oxazole derivatives have been used as antioxidant agents .
- The methods of application typically involve in vitro testing using various antioxidant assays .
- The outcomes often include the measurement of the antioxidant capacity of the compound .
- Oxazole derivatives have been used as antitubercular agents .
- The methods of application typically involve in vitro testing against Mycobacterium tuberculosis .
- The outcomes often include the measurement of the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis .
Chemical Synthesis
Antidiabetic Agents
Antiobesity Agents
Antioxidant Agents
Antitubercular Agents
Anti-allergic Agents
properties
IUPAC Name |
3-(3-methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6-7(3-2-4-8)5-10-9-6;/h5H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAQOGABYEEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2-oxazol-4-yl)propan-1-amine;hydrochloride |
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